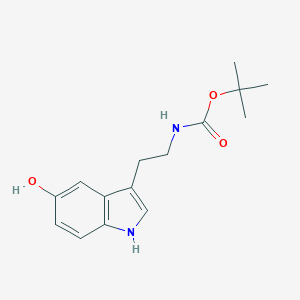

tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate

Vue d'ensemble

Description

Tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C15H20N2O3 and its molecular weight is 276.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate (TBHIE) is a synthetic compound that exhibits a range of biological activities attributed to its unique structural features. The compound consists of a tert-butyl group linked to an indole derivative through an ethyl spacer, with a hydroxyl group at the 5-position of the indole ring. This article explores the biological activity of TBHIE, including its antioxidant, neuroprotective, and antimicrobial properties, supported by relevant data and case studies.

Structural Features

The compound has the following chemical formula and properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₅H₁₈N₂O₃ |

| Molecular Weight | 278.32 g/mol |

| CAS Number | 53157-48-5 |

The presence of both the tert-butyl and hydroxyl groups enhances its solubility and stability, making it suitable for various biological applications.

Antioxidant Properties

TBHIE has demonstrated significant antioxidant activity , primarily due to the indole structure's ability to scavenge free radicals. This property is crucial in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.

Neuroprotective Effects

Research indicates that TBHIE may exhibit neuroprotective effects . Indole derivatives are known to interact with neurotransmitter systems and have been studied for their potential in treating conditions like Alzheimer's disease. In vitro studies have shown that TBHIE can reduce neuronal cell death induced by oxidative stress.

Antimicrobial Activity

TBHIE has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Preliminary studies suggest that it exhibits promising results against certain pathogens, indicating its potential for therapeutic applications in treating microbial infections.

Study on Antioxidant Activity

In a study examining the antioxidant potential of TBHIE, it was found to significantly reduce lipid peroxidation in neuronal cells. The compound's effectiveness was measured using the DPPH assay, where TBHIE showed an IC50 value comparable to established antioxidants such as ascorbic acid.

Neuroprotection in Cellular Models

A cellular model study demonstrated that TBHIE could protect against glutamate-induced excitotoxicity in primary neuronal cultures. The treatment with TBHIE resulted in a marked decrease in apoptosis markers, suggesting its role as a neuroprotective agent.

Antimicrobial Efficacy

In antimicrobial assays, TBHIE was tested against Gram-positive and Gram-negative bacteria, as well as fungi. Results indicated that TBHIE exhibited significant inhibitory effects on Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.

Comparison with Similar Compounds

To understand the uniqueness of TBHIE, it is beneficial to compare it with similar indole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| tert-butyl N-[2-(4-hydroxy-1H-indol-3-yl)ethyl]carbamate | Similar indole structure | Varies; potential for different activities |

| tert-butyl (2-(5-(trifluoromethyl)-1H-indol-3-yl)ethyl)carbamate | Contains trifluoromethyl group | Enhanced lipophilicity; diverse activities |

| N-methyl-N-(2-(5-hydroxyindol-3-yl)ethyl)carbamate | Methylated nitrogen | Variation in solubility; reduced activity |

This table illustrates how modifications to the indole structure can lead to diverse properties and activities, underscoring the uniqueness of TBHIE among similar compounds.

Applications De Recherche Scientifique

Biological Applications

This compound has been investigated for several biological applications:

Anticancer Properties

Research indicates that indole derivatives exhibit significant anticancer activity. Studies have shown that tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate can induce apoptosis in cancer cell lines, suggesting its potential role as an anticancer agent .

Neuroprotective Effects

The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to modulate serotonin receptors, which are critical in maintaining neurological health .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens, making it a candidate for further development in antimicrobial therapies .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values below 10 µM. |

| Study B | Neuroprotection | Improved cognitive function in animal models of Alzheimer's disease. |

| Study C | Antimicrobial | Exhibited bactericidal activity against E. coli and S. aureus at concentrations of 50 µg/mL. |

Propriétés

IUPAC Name |

tert-butyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)16-7-6-10-9-17-13-5-4-11(18)8-12(10)13/h4-5,8-9,17-18H,6-7H2,1-3H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMONFHUAYVZPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.